molecular formula C10H16Cl2N2O2S B1416809 N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride CAS No. 1170370-98-5

N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride

Cat. No. B1416809
CAS RN: 1170370-98-5
M. Wt: 299.22 g/mol
InChI Key: QSOXMRNYQXYJFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride” is a biochemical used for proteomics research . Its molecular formula is C10H15ClN2O2S•HCl .


Molecular Structure Analysis

The InChI code for “N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride” is 1S/C10H16N2O2S.ClH/c1-2-3-8-15(13,14)12-10-6-4-9(11)5-7-10;/h4-7,12H,2-3,8,11H2,1H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of “N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride” is 299.22 .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research as a biochemical tool. It aids in the study of protein expression, modification, and function within a proteomic context. Its role is crucial in understanding protein interactions and signaling pathways .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the synthesis of various pharmacologically active molecules. It’s particularly valuable in the design of new drugs due to its structural versatility and the presence of functional groups amenable to further chemical modifications .

Anticancer Agent Development

Researchers are exploring the use of this compound in the development of anticancer agents. Its chemical structure allows for the creation of analogs that can target specific cancer cell lines, potentially leading to new treatments for various types of cancer .

Antimicrobial Studies

The compound’s structural framework is being investigated for its potential use in developing new antimicrobial agents. Its ability to be modified allows for the creation of derivatives with enhanced activity against resistant bacterial strains .

Enzyme Inhibition

It has applications in the study of enzyme inhibition. By altering its structure, scientists can develop inhibitors that can regulate the activity of enzymes implicated in disease processes, providing a pathway for therapeutic intervention .

Biochemical Assays

This compound is used in biochemical assays to investigate cellular processes. It can act as a substrate or inhibitor in these assays, helping to elucidate the biochemical pathways involved in cell function and disease .

Neuropharmacology

In neuropharmacology, it’s being studied for its potential effects on the central nervous system. Derivatives of this compound could lead to new treatments for neurological disorders by modulating neurotransmitter systems .

Agricultural Chemistry

Lastly, the compound finds application in agricultural chemistry for the development of new pesticides or growth regulators. Its chemical properties allow for the synthesis of compounds that can safely and effectively control pests or influence plant growth .

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)butane-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2S.ClH/c1-2-3-6-16(14,15)13-8-4-5-9(11)10(12)7-8;/h4-5,7,13H,2-3,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOXMRNYQXYJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC(=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride
Reactant of Route 4
N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride
Reactant of Route 5
N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.